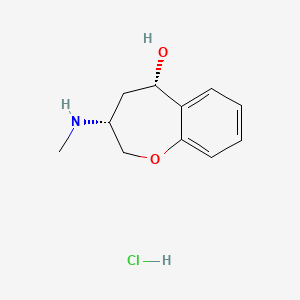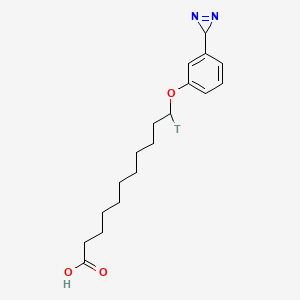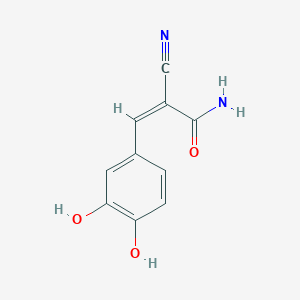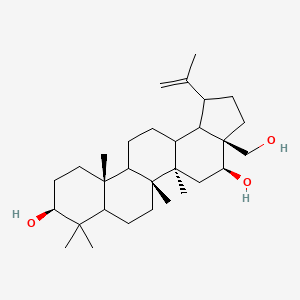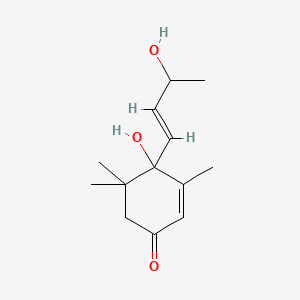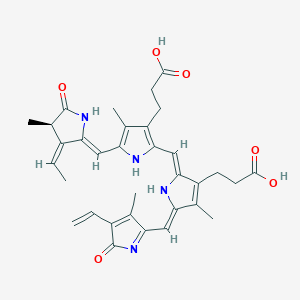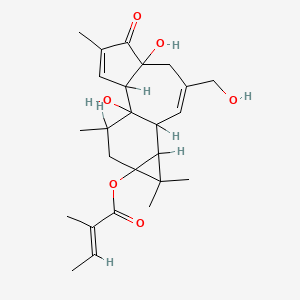
12-Deoxyphorbol 13-angelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Deoxyphorbol 13-angelate is a diterpenoid compound derived from the phorbol ester family. These compounds are known for their biological activities, particularly in the field of cancer research. This compound is structurally related to other phorbol esters and is often studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol 13-angelate typically involves multiple steps, starting from naturally occurring phorbol. The process includes selective acetylation, oxidation, and esterification reactions. For instance, phorbol can be acetylated at the C12 and C13 positions, followed by oxidation to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in the laboratory setting with a reasonable yield. The overall yield of the synthesis process can be around 12%, with each step achieving over 80% yield .
Análisis De Reacciones Químicas
Types of Reactions: 12-Deoxyphorbol 13-angelate undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Singlet oxygen ene reaction using Rose Bengal as a photosensitizer.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of acyl chlorides for esterification reactions.
Major Products: The major products formed from these reactions include various esters and hydroxylated derivatives of this compound .
Aplicaciones Científicas De Investigación
12-Deoxyphorbol 13-angelate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its role in modulating protein kinase C (PKC) activity.
Medicine: Explored for its potential in cancer therapy due to its ability to induce tumor ablation.
Industry: Utilized in the development of biomedical research models for studying carcinogenesis
Mecanismo De Acción
The mechanism of action of 12-Deoxyphorbol 13-angelate involves the activation of protein kinase C (PKC). This activation leads to a cascade of cellular events, including the modulation of gene expression, cell proliferation, and apoptosis. The compound binds to the C1 domain of PKC, leading to its activation and subsequent downstream effects .
Comparación Con Compuestos Similares
- Phorbol 12-tiglate
- Phorbol 13-decanoate 12-tiglate
- 12-Deoxyphorbol-13-hexadecanoate
Comparison: 12-Deoxyphorbol 13-angelate is unique due to its specific esterification pattern and its potent biological activity. Compared to other phorbol esters, it has shown a higher selectivity for certain PKC isoforms, making it a valuable compound for targeted therapeutic applications .
Propiedades
IUPAC Name |
[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-7-13(2)21(28)31-24-10-15(4)25(30)17(19(24)22(24,5)6)9-16(12-26)11-23(29)18(25)8-14(3)20(23)27/h7-9,15,17-19,26,29-30H,10-12H2,1-6H3/b13-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAGCYRBGVCTPP-NTUHNPAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28152-96-7 |
Source


|
| Record name | 12-Deoxyphorbol-13-tiglate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028152967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
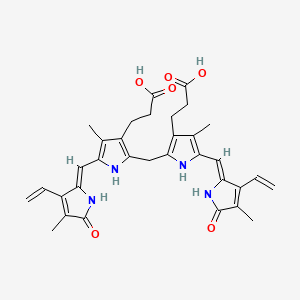
![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)
![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)
![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)
![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)
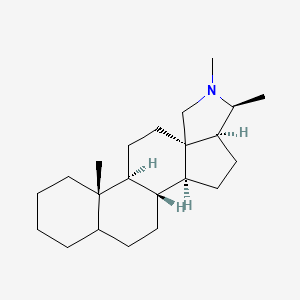
![4-[(2,6-dichlorobenzylidene)amino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236124.png)
![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)
